molecular formula C11H19NO B13076409 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13076409
M. Wt: 181.27 g/mol
InChI Key: AWLDYCSQNNQIOK-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclopropyl group and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable alkene with a carbene precursor.

    Introduction of the Pyrrolidine Ring: This step may involve the reaction of a suitable precursor with pyrrolidine under basic conditions.

    Final Assembly: The final step involves coupling the cyclopropyl and pyrrolidine moieties under specific reaction conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like PCC or KMnO₄.

    Reduction: Using reducing agents like LiAlH₄ or NaBH₄.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane, KMnO₄ in aqueous solution.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one: Lacks the dimethyl groups on the cyclopropyl ring.

    1-(2,2-Dimethylcyclopropyl)-2-(piperidin-2-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both the dimethylcyclopropyl group and the pyrrolidine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C11H19NO/c1-11(2)7-9(11)10(13)6-8-4-3-5-12-8/h8-9,12H,3-7H2,1-2H3

InChI Key

AWLDYCSQNNQIOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)CC2CCCN2)C

Origin of Product

United States

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